Product packaging for Ethyl 5-cyano-1H-pyrrole-2-carboxylate(Cat. No.:CAS No. 21635-99-4)

Ethyl 5-cyano-1H-pyrrole-2-carboxylate

Cat. No.: B1500536
CAS No.: 21635-99-4
M. Wt: 164.16 g/mol
InChI Key: OTHVTCUDJVHQDP-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-1H-pyrrole-2-carboxylate (CAS 21635-99-4, molecular formula C₈H₈N₂O₂) is a pyrrole-based ester derivative featuring a cyano (-CN) substituent at the 5-position and an ethyl carboxylate group at the 2-position. This compound serves as a critical intermediate in medicinal chemistry and materials science due to its electron-withdrawing cyano group, which enhances reactivity in nucleophilic substitution and cycloaddition reactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B1500536 Ethyl 5-cyano-1H-pyrrole-2-carboxylate CAS No. 21635-99-4

Properties

IUPAC Name

ethyl 5-cyano-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHVTCUDJVHQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665283
Record name Ethyl 5-cyano-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21635-99-4
Record name Ethyl 5-cyano-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-cyano-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Properties

This compound features a pyrrole ring with a cyano group at the 5-position and an ethyl ester at the 2-position. Its molecular formula is C8H8N2O2C_8H_8N_2O_2 with a molecular weight of approximately 164.16 g/mol. The presence of both the cyano and carboxylate functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related pyrrole compounds have demonstrated efficacy against various bacterial strains, suggesting that the cyano group may play a crucial role in enhancing antibacterial activity through interaction with microbial enzymes or receptors .

Cytotoxic Effects

Studies have shown that this compound can inhibit cancer cell growth. The mechanism appears to involve the disruption of microtubule formation, which is essential for cell division. This action is similar to that of known microtubule inhibitors, making it a candidate for further investigation as a potential anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Depolymerization : Compounds with a pyrrole core have been shown to interact with tubulin, leading to microtubule destabilization. This effect is critical in cancer therapies aimed at halting cell proliferation .
  • Enzyme Inhibition : The cyano group may facilitate binding to specific enzymes involved in metabolic pathways, thereby inhibiting their function and leading to therapeutic effects against infections and tumors .
  • Receptor Interaction : The structural features of this compound suggest potential interactions with various biological receptors, which could modulate signaling pathways relevant to disease processes .

Case Studies

Several studies have documented the biological effects of related compounds:

  • Study on Microtubule Inhibitors : A study reported that pyrrole derivatives with cyano substitutions exhibited significant cytotoxicity against cancer cell lines by disrupting microtubule dynamics, highlighting the potential of this compound as an anticancer agent .
  • Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of pyrrole derivatives, finding that modifications at the cyano position enhanced activity against Gram-positive bacteria, indicating a promising direction for developing new antibiotics .

Comparative Analysis

To provide a clearer understanding of this compound's biological activity, here is a comparison with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundCyano group at 5-position; ethyl esterAnticancer, antimicrobial
Ethyl 4-Cyano-1H-Pyrrole-3-CarboxylateCyano group at 4-position; carboxylateAntimicrobial, enzyme inhibition
Methyl 4-Cyano-1H-Pyrrole-3-CarboxylateMethyl ester instead of ethylVariations in solubility; less potent
Ethyl 5-Amino-1H-Pyrrole-2-CarboxylateAmino group instead of cyanoPotentially different activity profile

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-cyano-1H-pyrrole-2-carboxylate features a pyrrole ring with a cyano group at the 5-position and an ethyl ester at the 2-position. Its molecular weight is approximately 164.16 g/mol, and it exhibits both hydrophilic and lipophilic characteristics due to its functional groups. This dual nature enhances its interaction with biological targets.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester can undergo hydrolysis or transesterification, making it versatile for various synthetic pathways.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

  • Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves disruption of microtubule formation, akin to known microtubule inhibitors, suggesting its candidacy for further development as an anticancer agent.
  • Antimicrobial Properties : Research has shown that derivatives of this compound possess antimicrobial activity against various bacterial strains. The presence of the cyano group may enhance this activity by facilitating interactions with microbial enzymes.

Biochemical Applications

The compound's structural features allow it to interact with specific biological receptors and enzymes, potentially modulating various biochemical pathways. This interaction can lead to therapeutic effects against infections and tumors through mechanisms such as enzyme inhibition and receptor modulation.

Study on Anticancer Properties

One notable study focused on the efficacy of this compound against cancer cell lines. The results demonstrated significant cytotoxicity, attributed to the compound's ability to destabilize microtubules, which are crucial for cell division. This finding underscores the compound's potential as a lead structure for developing new anticancer therapies.

Investigation of Antimicrobial Activity

Another investigation assessed the antimicrobial properties of pyrrole derivatives, including this compound. The study found enhanced activity against Gram-positive bacteria, indicating that modifications at the cyano position could lead to novel antibiotic candidates.

Comparison with Similar Compounds

Substituent Variations in Pyrrole Derivatives

The following table compares Ethyl 5-cyano-1H-pyrrole-2-carboxylate with analogous pyrrole esters differing in substituents:

Compound Name Substituent CAS Number Molecular Formula Key Properties/Applications
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate -Cl (5-position) Not specified C₁₁H₁₀ClN₂O₂ Higher lipophilicity due to Cl; used in heterocyclic synthesis
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate -OCH₃ (5-position) Not specified C₁₂H₁₃N₂O₃ Enhanced solubility in polar solvents; 85% synthesis yield via hydrogenation
Ethyl 5-formyl-1H-pyrrole-2-carboxylate -CHO (5-position) 7126-50-3 C₈H₈N₂O₃ Aldehyde group enables condensation reactions; structural similarity score: 0.81 vs. cyano analog
Ethyl 5-amino-1H-pyrrole-2-carboxylate -NH₂ (5-position) Not specified C₇H₁₀N₂O₂ Amino group facilitates electrophilic substitution; distinct hydrogen bonding capacity
Ethyl 5-methyl-1H-pyrrole-2-carboxylate -CH₃ (5-position) Not specified C₈H₁₁NO₂ Reduced polarity compared to cyano analog; simpler synthetic routes

Key Observations :

  • Electronic Effects: The cyano group in this compound imparts strong electron-withdrawing properties, enhancing electrophilicity at the pyrrole ring compared to methyl (-CH₃) or methoxy (-OCH₃) substituents .
  • Synthetic Yields: Methoxy-substituted derivatives (e.g., 85% yield for Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) suggest superior stability under hydrogenation conditions compared to chloro or cyano analogs .
  • Reactivity: The formyl (-CHO) substituent in Ethyl 5-formyl-1H-pyrrole-2-carboxylate enables Schiff base formation, whereas the cyano group favors nucleophilic additions .

Comparison with Pyrazole and Pyrrolopyridine Analogs

Ethyl 5-cyano-1H-pyrazole-4-carboxylate (CAS 98476-09-6) and Ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 321430-95-9) highlight the impact of heterocyclic core modifications:

Compound Name Core Structure CAS Number Molecular Formula Key Differences
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate Pyrazole 98476-09-6 C₁₃H₁₂N₃O₂ Pyrazole core reduces aromaticity; phenyl group increases steric hindrance
Ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolopyridine 321430-95-9 C₁₁H₈N₃O₂ Fused pyridine ring enhances π-conjugation; potential for DNA intercalation

Key Observations :

  • Aromaticity : Pyrrole derivatives exhibit higher aromatic stability compared to pyrazole analogs, influencing their electronic spectra and reactivity .
  • Biological Relevance : Pyrrolopyridine derivatives (e.g., CAS 321430-95-9) are explored as kinase inhibitors due to their planar fused-ring systems .

Preparation Methods

Synthesis from Chlorosulfonyl Isocyanate and Ethyl Pyrrole-2-carboxylate

One of the documented synthetic routes involves the reaction of chlorosulfonyl isocyanate with ethyl pyrrole-2-carboxylate. This method was reported by Pinter et al. in the Journal of Organic Chemistry (2013).

  • Reaction Conditions:

    • Solvents: N,N-dimethylformamide (DMF) and acetonitrile
    • Temperature range: -40 °C to 20 °C
    • Reaction time: 24 hours
  • Yield: Approximately 24% under these conditions.

  • Mechanism Insights:
    The reaction likely proceeds via nucleophilic attack of the pyrrole nitrogen on the chlorosulfonyl isocyanate, followed by rearrangement and elimination steps leading to the cyano-substituted pyrrole carboxylate.

Parameter Details
Starting materials Chlorosulfonyl isocyanate, Ethyl pyrrole-2-carboxylate
Solvents DMF, Acetonitrile
Temperature -40 °C to 20 °C
Reaction time 24 hours
Yield 24%

This method, despite moderate yield, is notable for its use of readily available reagents and mild conditions.

One-Pot Electrocyclization/Oxidation from Chalcones and Glycine Esters

A more recent and elegant approach involves a one-pot synthesis utilizing an electrocyclic ring closure mechanism. This method was described in The Journal of Organic Chemistry (2014).

  • Key Features:

    • Starting from chalcones and glycine esters or amides
    • Formation of 3,4-dihydro-2H-pyrrole intermediates in situ
    • Oxidation to pyrroles using stoichiometric oxidants or catalytic copper(II) with air
    • Moderate to high yields with tolerance to various functional groups
  • Advantages:
    This approach allows for the synthesis of pyrrole-2-carboxylates, including ethyl 5-cyano-1H-pyrrole-2-carboxylate derivatives, in a streamlined process avoiding isolation of intermediates.

Parameter Details
Starting materials Chalcones, Glycine esters or amides
Key step Electrocyclic ring closure
Oxidants Stoichiometric oxidants or Cu(II)/air
Yield range Moderate to high
Functional group tolerance Broad

This method is particularly useful for accessing polyfunctionalized pyrrole scaffolds and can be adapted for cyano-substituted derivatives.

Multi-Step Synthesis via Sarcosine and Ethoxymethylenemalononitrile

A general synthetic strategy for cyano-substituted pyrrole carboxylates involves the condensation of sarcosine derivatives with ethoxymethylenemalononitrile in the presence of a base, as outlined in a 2020 research report.

  • Procedure Highlights:

    • Sarcosine is first converted to its chlorohydrate salt by reaction with acetyl chloride and alcohol under reflux
    • Addition of sodium carbonate and ethoxymethylenemalononitrile in DMF
    • Heating at 60 °C for 6 hours
    • Isolation by precipitation and recrystallization
  • Outcome:
    This method yields methyl or ethyl cyano-substituted pyrrole carboxylates with good purity after recrystallization.

Step Conditions
Sarcosine conversion Acetyl chloride, alcohol, reflux 3 h
Condensation Sodium carbonate, ethoxymethylenemalononitrile, DMF, 60 °C, 6 h
Work-up Precipitation in water, filtration, recrystallization

This method is versatile and allows for modification of ester groups and substitution patterns.

Catalytic Multi-Component Reactions Using t-ZrO2 Catalyst

An efficient catalytic approach involves multi-component reactions catalyzed by tetragonal zirconia (t-ZrO2), enabling the synthesis of ethyl 5-cyano-substituted pyrrole derivatives.

  • Typical Reaction Setup:

    • Reactants: Benzaldehyde, malononitrile, ethyl acetoacetate, and aniline
    • Catalyst: t-ZrO2 (10 mol%)
    • Solvent: Ethanol-water mixture (1:1)
    • Reaction time: 2 hours reflux for pyrrole derivatives; shorter for related compounds
  • Work-up:

    • Filtration to remove catalyst
    • Extraction with ethyl acetate
    • Evaporation and recrystallization from hot ethanol
  • Yields: High, typically around 90% or more for related pyrrole carboxylates.

Parameter Details
Reactants Benzaldehyde, malononitrile, ethyl acetoacetate, aniline
Catalyst t-ZrO2 (10 mol%)
Solvent Ethanol-water (1:1)
Reaction time 2 hours reflux
Yield ~92%

This method provides a green and efficient route with easy catalyst recovery and high purity products.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Notes
Chlorosulfonyl isocyanate route Chlorosulfonyl isocyanate, ethyl pyrrole-2-carboxylate DMF/acetonitrile, -40 to 20 °C, 24 h 24 Moderate yield, mild conditions
One-pot electrocyclization Chalcones, glycine esters/amides One-pot, oxidation by Cu(II)/air Moderate to High Broad functional group tolerance
Sarcosine condensation Sarcosine, ethoxymethylenemalononitrile DMF, 60 °C, 6 h Good Multi-step, versatile
t-ZrO2 catalyzed multi-component Benzaldehyde, malononitrile, ethyl acetoacetate, aniline Ethanol-water, reflux, 2 h ~92 High yield, green catalyst

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for characterizing Ethyl 5-cyano-1H-pyrrole-2-carboxylate, and how should data be interpreted?

  • Methodology :

  • 1H/13C NMR : Assign peaks using coupling constants and integration ratios. For example, the cyano group (δ ~110-120 ppm in 13C NMR) and ester carbonyl (δ ~160-165 ppm) are critical markers. Compare with literature data for pyrrole derivatives, such as δ 161.6 ppm for ester carbonyls in analogous compounds .
  • HRMS : Confirm molecular ion ([M+H]+) and isotopic patterns. Discrepancies >5 ppm require re-evaluation of synthetic purity or side reactions .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or hydrogen bonding using SHELX-refined structures. For example, planar pyrrole rings and N–H⋯O interactions in crystal packing can validate tautomeric forms .

Q. What are the established synthetic protocols for this compound, and how do reaction conditions affect yield?

  • Methodology :

  • Isoxazole cyclization : React 3-alkoxyacrylonitriles with ethyl isocyanoacetate under basic conditions (e.g., K2CO3 in DMF). Yields (~40-50%) depend on temperature control (60-80°C) and exclusion of moisture .
  • Annulation reactions : Use Pd-catalyzed cross-coupling to introduce substituents. For example, Suzuki-Miyaura coupling with aryl boronic acids requires inert atmospheres to prevent catalyst deactivation .
  • Troubleshooting : Low yields (<30%) may arise from competing hydrolysis of the cyano group; use anhydrous solvents and molecular sieves .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) aid in understanding the reactivity of this compound in annulation reactions?

  • Methodology :

  • DFT calculations : Model transition states for cycloaddition reactions. For example, assess frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in [3+2] annulations .
  • Charge distribution analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. The cyano group’s electron-withdrawing effect directs electrophilic substitution to the pyrrole C3 position .
  • Solvent effects : Simulate solvent polarity (e.g., DMSO vs. THF) to optimize reaction kinetics and selectivity .

Q. What strategies are effective for resolving contradictions in reported synthetic yields of this compound derivatives?

  • Methodology :

  • Control experiments : Replicate conditions from conflicting studies (e.g., 48% vs. <30% yields) while monitoring intermediate stability via TLC or in situ IR .
  • Side-product analysis : Use LC-MS to detect hydrolysis byproducts (e.g., carboxylic acids) or dimerization species. Adjust pH or reaction time to suppress undesired pathways .
  • Catalyst screening : Compare Pd(OAc)2, CuI, or organocatalysts to identify optimal systems for specific substituents (e.g., electron-deficient aryl groups) .

Q. How does X-ray crystallography contribute to the structural elucidation of this compound derivatives?

  • Methodology :

  • Data collection : Use single-crystal diffraction (Mo-Kα radiation) and SHELXL refinement to resolve disorder, as seen in planar pyrrole rings with R factors <0.08 .
  • Hydrogen bonding networks : Analyze N–H⋯O interactions (e.g., 2.8-3.0 Å distances) to predict solubility and polymorph stability .
  • Comparative studies : Overlay DFT-optimized geometries with crystallographic data to validate computational models .

Q. In what ways can this compound serve as a precursor for bioactive heterocyclic compounds?

  • Methodology :

  • Pyrrolo-imidazoles : React with amidines under microwave irradiation (120°C, 30 min) to form fused rings. Monitor regioselectivity via NOESY NMR .
  • Anticancer agents : Functionalize the pyrrole core with chlorophenyl groups via SNAr reactions, as demonstrated in analogues with IC50 values <10 μM .
  • Enzyme inhibitors : Screen derivatives against kinase targets using molecular docking (e.g., AutoDock Vina) and validate with SPR binding assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Ethyl 5-cyano-1H-pyrrole-2-carboxylate
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Ethyl 5-cyano-1H-pyrrole-2-carboxylate

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